molecular formula C13H19FN2S B8108727 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8108727
M. Wt: 254.37 g/mol
InChI Key: HJPXDVCQFIJSMF-UHFFFAOYSA-N
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Description

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic amines. This compound features a unique spirocyclic structure, which includes a fluorine atom and a thiophene ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions often involve the use of copper catalysts, specific solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the thiophene ring.

    Substitution: The fluorine atom or other substituents on the thiophene ring can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the spirocyclic structure.

Scientific Research Applications

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, derivatives of similar spirocyclic compounds have been shown to inhibit specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane is unique due to the presence of the fluorine atom and the thiophene ring, which impart distinct chemical and biological properties. These features differentiate it from other spirocyclic compounds and contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

6-fluoro-2-(thiophen-3-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2S/c14-12-1-4-15-9-13(12)3-5-16(10-13)7-11-2-6-17-8-11/h2,6,8,12,15H,1,3-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXDVCQFIJSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1F)CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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